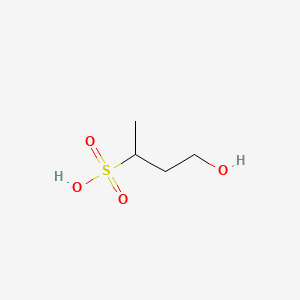
4-Hydroxy-2-butanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-butanesulfonic acid: is an organic compound with the molecular formula C4H8O4S. It is also known as this compound. This compound is characterized by the presence of a sulfonic acid group and a hydroxyl group attached to a butane backbone. It is commonly used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions:
Chlorosulfonation of 1-chlorobutane: This method involves the reaction of 1-chlorobutane with chlorosulfonic acid to produce 4-chlorobutanesulfonic acid, which is then hydrolyzed to yield 2-butanesulfonic acid, 4-hydroxy-.
Reaction of tetrahydrofuran and acetyl chloride: This method produces 4-chlorobutyl acetate, which is then converted to 4-hydroxy-2-butanesulfonic acid through hydrolysis.
Industrial Production Methods: The industrial production of 2-butanesulfonic acid, 4-hydroxy- typically involves large-scale chlorosulfonation processes followed by hydrolysis. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: 4-Hydroxy-2-butanesulfonic acid can undergo oxidation reactions to form sulfonic acid derivatives.
Reduction: It can be reduced to form butanol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Butanol derivatives.
Substitution: Various substituted butanesulfonic acid derivatives.
科学的研究の応用
Chemistry: 4-Hydroxy-2-butanesulfonic acid is used as a bifunctional electrolyte additive in lithium-ion batteries to enhance their electrochemical performance . It helps in forming stable and uniform films on the electrodes, improving battery life and efficiency.
Biology: In biological research, this compound is used as a reagent for the synthesis of various biologically active molecules. It is also used in the study of enzyme mechanisms and metabolic pathways.
Medicine: this compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: In the industrial sector, it is used as a chemical intermediate in the production of surfactants, detergents, and other specialty chemicals.
作用機序
The mechanism of action of 2-butanesulfonic acid, 4-hydroxy- involves its interaction with various molecular targets and pathways. In lithium-ion batteries, it acts as an electrolyte additive, facilitating the formation of stable films on the electrodes. These films enhance the intercalation and deintercalation of lithium ions, improving battery performance .
類似化合物との比較
2,4-Butanesultone: This compound is structurally similar but lacks the hydroxyl group.
4-Hydroxybutanesulfonic acid: Another similar compound with a different positional isomerism.
Uniqueness: 4-Hydroxy-2-butanesulfonic acid is unique due to the presence of both a sulfonic acid group and a hydroxyl group, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound in various applications, particularly in enhancing the performance of lithium-ion batteries .
特性
CAS番号 |
63467-43-6 |
|---|---|
分子式 |
C4H10O4S |
分子量 |
154.19 g/mol |
IUPAC名 |
4-hydroxybutane-2-sulfonic acid |
InChI |
InChI=1S/C4H10O4S/c1-4(2-3-5)9(6,7)8/h4-5H,2-3H2,1H3,(H,6,7,8) |
InChIキー |
LCWMHNKAZGZKAQ-UHFFFAOYSA-N |
正規SMILES |
CC(CCO)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















